N-methyltetrahydro-2H-pyran-4-sulfonamide
Description
N-methyltetrahydro-2H-pyran-4-sulfonamide is a unique molecule that marries two critical pharmacophores: the sulfonamide group and the tetrahydropyran (B127337) heterocycle. This combination positions it as a valuable scaffold for the development of new therapeutic agents and as a subject of interest in synthetic methodology.
In the realm of medicinal chemistry, the assembly of molecular frameworks that are both biologically active and possess favorable pharmacokinetic properties is a primary objective. This compound represents a strategic amalgamation of a proven bioactive functional group with a privileged heterocyclic scaffold. Organic synthesis, in turn, is tasked with the efficient and stereoselective construction of such molecules. The synthesis of this compound and its derivatives often involves methodologies such as the reaction of a corresponding sulfonyl chloride with methylamine, with the tetrahydropyran core being constructed through various cyclization strategies. nih.gov
The sulfonamide functional group (-SO₂NHR) is a cornerstone of medicinal chemistry, renowned for its diverse pharmacological activities. nih.govsmolecule.com Historically, sulfonamides were among the first classes of antibiotics to be discovered and are still in clinical use. nih.gov Beyond their antimicrobial properties, sulfonamides are integral components of drugs with a wide array of therapeutic applications, including diuretics, anticonvulsants, anti-inflammatory agents, and anticancer therapies. smolecule.comnih.gov The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, as well as its tetrahedral geometry, allows it to effectively mimic or replace other functional groups, such as amides and carboxylic acids, leading to improved metabolic stability and bioavailability. nih.gov
Table 1: Examples of Therapeutic Areas for Sulfonamide-Containing Drugs
| Therapeutic Area | Example Drug Class |
|---|---|
| Antibacterial | Sulfonamide antibiotics |
| Diuretic | Thiazide diuretics |
| Anticonvulsant | Zonisamide |
| Anti-inflammatory | COX-2 inhibitors (e.g., Celecoxib) |
The tetrahydropyran (THP) ring is a saturated six-membered heterocycle containing an oxygen atom. It is considered a "privileged scaffold" in drug design, meaning it is a structural motif that is frequently found in compounds with diverse biological activities. The THP moiety can improve the physicochemical properties of a molecule, such as its solubility and metabolic stability. nih.gov Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, which can be crucial for binding to biological targets. The oxygen atom within the ring can also act as a hydrogen bond acceptor, further contributing to molecular interactions. The incorporation of the THP ring has been a successful strategy in the development of various therapeutic agents, including cannabinoid receptor agonists and protease inhibitors. nih.govnih.gov
Research into this compound and its analogues is primarily driven by their potential as novel therapeutic agents. The core structure serves as a versatile template for modification, allowing for the exploration of structure-activity relationships (SAR). Key research avenues include:
Exploration of Diverse Biological Targets: Given the broad bioactivity of the sulfonamide group and the privileged nature of the tetrahydropyran scaffold, analogues of this compound are being investigated against a range of biological targets. This includes enzymes, receptors, and ion channels implicated in various diseases. For instance, related structures have been explored as cannabinoid receptor agonists and as inverse agonists for the retinoic acid receptor-related orphan receptor γt (RORγt), a target for autoimmune diseases like psoriasis. nih.govnih.gov
Synthesis of Analogue Libraries: The systematic synthesis of analogues with variations in the substitution pattern on both the tetrahydropyran ring and the sulfonamide nitrogen is a crucial research direction. This allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.
Physicochemical Property Optimization: Research is also focused on optimizing the physicochemical properties of these compounds to enhance their drug-like characteristics. This includes modulating lipophilicity, solubility, and metabolic stability to improve oral bioavailability and tissue distribution.
Table 2: Physicochemical Properties of this compound and a Related Analogue
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |
|---|---|---|---|
| This compound | C₆H₁₃NO₃S | 179.24 | -0.6 |
Data sourced from PubChem and other chemical databases.
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
N-methyloxane-4-sulfonamide |
InChI |
InChI=1S/C6H13NO3S/c1-7-11(8,9)6-2-4-10-5-3-6/h6-7H,2-5H2,1H3 |
InChI Key |
SWMXVOZRCJZGBW-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)C1CCOCC1 |
Origin of Product |
United States |
Structure Activity Relationship Sar and Structural Modification Studies
Conformational Analysis of the Tetrahydropyran (B127337) Ring and Sulfonamide Group
The three-dimensional arrangement of the N-methyltetrahydro-2H-pyran-4-sulfonamide molecule is crucial for its interaction with biological targets. The tetrahydropyran (THP) ring, a saturated heterocycle, typically adopts a stable chair conformation. This conformation positions the substituents on the ring in either axial or equatorial orientations, which can significantly impact how the molecule fits into a protein's binding pocket. The oxygen atom within the THP ring can act as a hydrogen bond acceptor, further anchoring the ligand to its target.
The sulfonamide group itself has a distinct geometry that influences its role as a pharmacophore. The sulfur atom is tetrahedral, and the sulfonamide oxygens are considered a key binding motif in many ligands. nih.gov These oxygens often engage in specific interactions, such as hydrogen bonds or CH···O=S interactions with protein residues. nih.gov The conformational flexibility around the bond connecting the THP ring and the sulfonamide group allows the molecule to adopt various spatial arrangements, which is a key consideration in rational drug design.
Influence of N-Methyl Substitution on Molecular Interactions and Activity
The presence of a methyl group on the sulfonamide nitrogen (N-methyl) has a profound effect on the compound's properties compared to its unsubstituted (NH) counterpart. This substitution impacts several key factors:
Acidity : The N-methyl group increases the pKa of the sulfonamide, making it less acidic. This can alter the molecule's ionization state at physiological pH, affecting its solubility, cell permeability, and ability to interact with certain protein residues.
Hydrogen Bonding : The N-methyl group removes a hydrogen bond donor (the N-H group). In cases where this N-H is a critical hydrogen bond donor for protein binding, methylation can lead to a significant loss of activity. Conversely, if the N-H group is not involved in a crucial interaction or if its presence is detrimental, methylation can be beneficial.
Steric Effects and Conformation : The methyl group adds steric bulk, which can influence the preferred conformation of the sulfonamide group and its orientation relative to the THP ring. This can either promote a more favorable binding conformation or cause steric clashes within the binding site.
Lipophilicity : Adding a methyl group generally increases the lipophilicity of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Detailed SAR studies on related series, such as H3 histamine (B1213489) receptor antagonists, have shown that N-alkylation (e.g., with methyl or propyl groups) is a critical determinant of potency. nih.gov The specific nature of the N-alkyl group is often optimized to balance potency and pharmacokinetic profiles.
Impact of Substitutions on the Tetrahydropyran Ring (e.g., Stereochemistry at C3 or C4)
Modifying the tetrahydropyran ring is a common strategy to refine the activity and properties of this class of compounds. Substitutions at various positions can alter the molecule's shape, polarity, and interaction profile.
Stereochemistry : The stereochemistry of substituents on the THP ring is often critical. For instance, introducing a substituent at the C3 or C4 position creates chiral centers. The different stereoisomers (e.g., R vs. S) can exhibit vastly different biological activities because protein binding sites are chiral environments. One stereoisomer may fit perfectly, while the other may not be able to bind effectively.
C4-Substitution : Adding substituents at the C4 position, adjacent to the sulfonamide linker, can directly influence how the molecule projects into a binding pocket. A simple methyl group at C4, as seen in (4-Methyltetrahydro-2H-pyran-4-YL)methanesulfonamide, can provide additional van der Waals interactions or orient the rest of the molecule more favorably. nih.gov
C3/C5-Substitution : Substitutions at the C3 and C5 positions, such as in 3,5-dimethyltetrahydro-2H-pyran-4-sulfonamide, can also have a significant impact. nih.gov These modifications can alter the conformational preference of the THP ring or interact with different sub-pockets of the target protein.
The table below illustrates how hypothetical substitutions on the THP ring could influence biological activity, based on common principles observed in medicinal chemistry.
| Compound/Modification | Position of Substitution | Substituent | Potential Impact on Activity |
| Parent Compound | N/A | None | Baseline activity |
| Analogue A | C4 | Methyl | May increase potency via hydrophobic interactions or improved fit. |
| Analogue B | C3 | Hydroxyl (OH) | Could introduce a new hydrogen bonding interaction, potentially increasing potency and altering selectivity. |
| Analogue C | C3/C5 | Dimethyl | May enhance binding by filling a larger hydrophobic pocket or could decrease activity due to steric hindrance. |
This table is illustrative and based on general medicinal chemistry principles.
Rational Design of Sulfonamide Analogues and Bioisosteric Replacements
Rational design involves using the understanding of SAR to create new analogues with improved characteristics. A key strategy in this process is bioisosteric replacement, where a specific functional group, like the sulfonamide, is replaced by another group with similar physical or chemical properties. cambridgemedchemconsulting.com
The sulfonamide group is often a target for bioisosteric replacement to overcome challenges such as poor solubility, metabolic instability, or to explore new intellectual property. drughunter.com Common replacements for sulfonamides include:
Acylsulfonamides : These are generally more acidic than sulfonamides and can be better mimics of carboxylic acids. drughunter.comcardiff.ac.uk This replacement can alter binding modes and improve pharmacokinetic profiles. cardiff.ac.uk
Sulfoximines : This functional group offers a 3D exit vector not present in sulfonamides, allowing for the exploration of new chemical space and potentially forming different interactions with the target protein.
Heterocycles : Acidic five-membered rings like tetrazoles or oxadiazoles (B1248032) can serve as effective sulfonamide or carboxylic acid surrogates, often improving properties like oral bioavailability. drughunter.comnih.gov
The choice of a bioisostere is a strategic decision based on the specific goals of the drug discovery program, such as modulating pKa, improving metabolic stability, or introducing new interaction points. cambridgemedchemconsulting.comdrughunter.com
Elucidation of Ligand-Protein Binding Contributions
Understanding precisely how a ligand binds to its protein target is the ultimate goal of SAR studies. nih.gov For compounds containing the this compound moiety, the key binding contributions arise from its distinct components:
Tetrahydropyran (THP) Ring : The oxygen atom can act as a hydrogen bond acceptor. The ring itself often sits (B43327) in a hydrophobic pocket, making favorable van der Waals contacts. In many kinase inhibitors, for example, the THP ring is used to occupy a specific region of the ATP binding site. nih.gov
Sulfonamide Group : This is a powerful pharmacophore capable of multiple interactions. The two sulfonamide oxygens are strong hydrogen bond acceptors. nih.gov The N-H of an unsubstituted sulfonamide can be a hydrogen bond donor. These directed hydrogen bonds are often crucial for high-affinity binding.
N-Methyl Group : While it removes a hydrogen bond donor, the methyl group can make favorable hydrophobic interactions within a nonpolar pocket of the protein. Its presence can also enforce a specific "bound" conformation that is energetically favorable for binding.
High-resolution co-crystal structures of related sulfonamide analogues bound to their protein targets have revealed intimate contacts and have been instrumental in validating these interaction models, guiding the rational design of new, more potent molecules. nih.gov
SAR within Hybrid Compounds Featuring this compound Substructures
The this compound substructure is frequently incorporated into larger, more complex molecules to serve as a key recognition element or to impart desirable physicochemical properties. In these "hybrid" compounds, the SAR is determined not only by the core substructure but also by the other molecular fragments and how they interact with each other and the target protein.
For example, complex molecules have been synthesized where the ((tetrahydro-2H-pyran-4-yl)methyl)amino group is linked to a larger pharmacophore, such as in dual MCL-1/BCL-xL inhibitors. nih.gov In these cases, the THP moiety is often designed to fit into a specific hydrophobic pocket, while the sulfonamide or a related linker connects to another part of the molecule that makes critical interactions elsewhere in the protein's binding groove.
The table below shows examples of how the THP-sulfonamide motif is used in more complex structures.
| Compound Class | Role of the THP-Sulfonamide Substructure | Example of Other Structural Features | Reference Principle |
| Kinase Inhibitors | Occupies the solvent-exposed region or ribose pocket. | Aromatic rings (e.g., pyridine (B92270), benzamide) for core binding interactions. | nih.gov |
| DHFR Inhibitors | The tail/hydrophobic moiety interacting with the hydrophobic part of the active site. | A scaffold (e.g., benzene (B151609) ring) and a hydrophilic linker. | nih.gov |
| MCL-1/BCL-xL Inhibitors | The (((tetrahydro-2H-pyran-4-yl)methyl)amino) group provides key interactions. | A core salicylic (B10762653) acid or biaryl scaffold with an acidic group (e.g., carboxylic acid or acylsulfonamide). | nih.gov |
These examples demonstrate the versatility of the this compound scaffold as a building block in the design of sophisticated therapeutic agents.
Computational Chemistry and Molecular Modeling for N Methyltetrahydro 2h Pyran 4 Sulfonamide Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is fundamental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as N-methyltetrahydro-2H-pyran-4-sulfonamide, to a macromolecular target, typically a protein or enzyme.
The process involves placing the ligand in the binding site of the receptor and evaluating the geometry and energy of a multitude of possible poses. A scoring function is then used to rank the poses, with lower energy scores typically indicating a more favorable binding interaction. mdpi.com For this compound, docking simulations could identify potential biological targets by screening it against libraries of protein structures. If a target is known, docking can elucidate the specific interactions—such as hydrogen bonds, and van der Waals forces—that stabilize the ligand-protein complex. mdpi.comnih.gov For example, simulations could reveal whether the sulfonamide group acts as a hydrogen bond donor or acceptor and how the tetrahydropyran (B127337) ring fits into a hydrophobic pocket of a target's active site. mdpi.com
While no specific molecular docking studies for this compound have been published, the general outputs of such a study would be tabulated as follows:
Table 1: Hypothetical Molecular Docking Results for this compound against a Target Protein
| Parameter | Description | Hypothetical Value |
| Binding Affinity (ΔG) | The predicted free energy of binding, indicating the strength of the interaction. | -X.X kcal/mol |
| Key Interacting Residues | Amino acids in the target protein that form significant bonds with the ligand. | Asp 21, Ser 59, Tyr 22 |
| Hydrogen Bonds | Specific hydrogen bonds formed between the ligand and the protein. | N-H (sulfonamide) with Asp 21; S=O (sulfonamide) with Ser 59 |
| Hydrophobic Interactions | Non-polar interactions contributing to binding stability. | Tetrahydropyran ring with a hydrophobic pocket formed by residues like Leu, Val, Ile. |
This table is illustrative and not based on experimental data.
Molecular Dynamics Simulations for Conformational Dynamics and Binding Modes
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of atoms and molecules over time. semanticscholar.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal how this compound and its potential target protein behave in a solvated, physiological-like environment. nih.govnih.gov
An MD simulation could be used to:
Assess Conformational Flexibility: Determine the range of shapes (conformations) the this compound molecule can adopt in solution.
Validate Docking Poses: Test the stability of a binding pose predicted by molecular docking. If the ligand remains stably bound to the target throughout the simulation, it lends confidence to the predicted binding mode. semanticscholar.org
Analyze Water's Role: Investigate the role of water molecules in mediating the interaction between the ligand and the protein.
Explore Binding/Unbinding Events: On longer timescales, MD can potentially capture the entire process of a ligand binding to or unbinding from its target, providing deep mechanistic insights. semanticscholar.org
Analysis of MD trajectories includes calculating the root-mean-square deviation (RMSD) to measure the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net To build a QSAR model for analogues of this compound, a dataset of structurally similar molecules with experimentally measured activities (e.g., inhibitory concentrations) against a specific target would be required. nih.govnih.gov
The steps involve:
Data Collection: Assembling a set of sulfonamide analogues with known activities.
Descriptor Calculation: For each molecule, calculating a large number of numerical descriptors that encode its structural, physical, and chemical properties (e.g., molecular weight, polarity, electronic properties). nih.gov
Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to create a mathematical equation that correlates the descriptors with the observed activity. chemrxiv.orgresearchgate.net
Validation: Rigorously testing the model's predictive power on an external set of compounds not used in its creation. researchgate.net
A successful QSAR model could then be used to predict the activity of new, unsynthesized analogues of this compound, prioritizing the most promising candidates for synthesis and testing. nih.gov
Virtual Screening Approaches for Identification of Potent Analogues
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.comnih.gov If this compound were identified as a "hit" compound, VS could be employed to find more potent analogues.
There are two main approaches:
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. A large compound library is docked into the target's binding site, and the resulting poses are scored and ranked. nih.gov This is effective when a high-quality crystal structure of the target is available.
Ligand-Based Virtual Screening (LBVS): This approach is used when the structure of the target is unknown. It relies on the knowledge of active molecules like this compound. A model (e.g., a pharmacophore model or a 2D similarity search) is built based on the known active compound, and this model is used to screen a library for molecules with similar features. nih.gov
Often, these methods are used in a hierarchical fashion, where a rapid ligand-based method is used to filter a large database, followed by a more computationally intensive structure-based docking on the smaller, enriched set of molecules. nih.gov
Mechanistic Insights from Quantum Chemical Calculations
Quantum mechanics (QM) calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. nih.govnih.gov For this compound, QM calculations could be used to:
Determine Accurate 3D Geometry: Optimize the molecule's structure to find its most stable three-dimensional arrangement.
Calculate Electronic Properties: Compute properties like the distribution of electron density, molecular electrostatic potential (MESP), and the energies of frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net These properties are crucial for understanding the molecule's reactivity and how it will interact with other molecules.
Analyze Reaction Mechanisms: Model the transition states of chemical reactions involving the sulfonamide, providing insight into its synthesis or metabolic breakdown.
Refine Force Field Parameters: Generate accurate parameters for use in less computationally expensive methods like molecular dynamics simulations.
While no specific QM studies on this compound are available, research on other sulfonamides has used these methods to understand molecular geometry and electronic characteristics. nih.govresearchgate.net
Table 2: Representative Quantum Chemical Parameters
| Parameter | Description |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. |
| Energy Gap (ΔE) | The difference between E(LUMO) and E(HOMO); indicates chemical reactivity and stability. |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. |
| Molecular Electrostatic Potential (MESP) | A map of electrostatic potential on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. |
This table describes the types of data obtained from QM calculations.
Free Energy Perturbation and Binding Energy Calculations
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in the free energy of binding between two closely related ligands. vu.nlrutgers.edu It is considered one of the most accurate methods for predicting relative binding affinities.
The FEP process involves creating a thermodynamic cycle that connects the two ligands (e.g., this compound and a proposed analogue) in both the unbound (in solution) and bound (in the protein) states. researchgate.net The method then simulates a non-physical, "alchemical" transformation of one ligand into the other in both environments. pku.edu.cn The difference in the free energy of these transformations corresponds to the relative binding free energy (ΔΔG) of the two ligands. vu.nl
FEP calculations are computationally very expensive but can provide highly accurate predictions to guide lead optimization. For instance, if this compound is a lead compound, FEP could be used to predict whether adding a methyl group or changing a functional group elsewhere on the molecule would improve its binding affinity, allowing researchers to prioritize the synthesis of only the most promising compounds. semanticscholar.org
Preclinical Pharmacological Research: Mechanistic Aspects and Target Interactions
Investigation of Molecular Targets and Pathways modulated by Sulfonamide-Tetrahydropyran Structures
The sulfonamide group is a well-established pharmacophore, and its combination with a tetrahydropyran (B127337) ring can lead to interactions with a diverse range of biological targets. The primary mechanism associated with simple sulfonamides is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in microorganisms. This action underpins their use as antimicrobial agents.
However, the incorporation of additional structural motifs, such as the tetrahydropyran ring, can significantly alter the pharmacological profile, directing the molecule towards other targets. Research on related compounds suggests that the tetrahydropyran moiety can effectively occupy hydrophobic binding pockets in various enzymes. For instance, in the context of HIV-1 protease inhibitors, the tetrahydropyran ring has been shown to enhance van der Waals interactions within the enzyme's S2 subsite. nih.gov Furthermore, the oxygen atom within the tetrahydropyran ring can act as a hydrogen bond acceptor, forming critical interactions with amino acid residues like asparagine in β-tubulin or lysine (B10760008) in LpxC, thereby contributing to the inhibitory activity.
Derivatives of sulfonamides have also been investigated as anticancer agents, with some demonstrating the ability to inhibit tubulin polymerization. nih.gov The modulation of signaling pathways, such as the transforming growth factor-β (TGF-β) pathway, is another area where sulfonamide-containing molecules have shown activity. mdpi.com The TGF-β signaling pathway is implicated in a variety of cellular processes, including growth, differentiation, and apoptosis, and its dysregulation is a factor in several diseases. mdpi.com
In Vitro Enzyme Inhibition and Activation Studies
The following subsections detail the inhibitory profiles of compounds structurally related to N-methyltetrahydro-2H-pyran-4-sulfonamide against several key enzymes. The data presented is for analogous compounds and serves to predict the potential activity of the target molecule.
Carbonic Anhydrase Inhibition Profiling
Sulfonamides are a classical class of carbonic anhydrase (CA) inhibitors. While no specific data for this compound is available, research on other sulfonamides provides a basis for potential activity.
No specific inhibitory data for tetrahydropyran-containing sulfonamides against carbonic anhydrase was identified in the reviewed literature. However, the sulfonamide moiety is a strong indicator of potential CA inhibitory activity.
Urease Enzyme Inhibition
Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and other bacteria. Sulfonamide derivatives have been explored as potential urease inhibitors.
A study on ciprofloxacin-based sulfonamides revealed potent urease inhibitory activity. The data below illustrates the inhibitory potential of these related compounds.
| Compound | Structure | IC₅₀ (µM) |
| Compound 3e | Ciprofloxacin-sulfonamide derivative | 0.081 ± 0.003 |
| Compound 6a | Ciprofloxacin-sulfonamide derivative | 0.0022 ± 0.0002 |
| Compound 9e | Ciprofloxacin-sulfonamide derivative | 0.0250 ± 0.0007 |
| Compound 12d | Ciprofloxacin-sulfonamide derivative | 0.0266 ± 0.0021 |
| Thiourea (Standard) | 17.814 ± 0.096 |
Table 1: Urease inhibitory activity of ciprofloxacin-based sulfonamide derivatives. Data sourced from a study on potent urease inhibitors. researchgate.net
These findings suggest that sulfonamide-containing molecules can be potent inhibitors of urease, with some derivatives exhibiting significantly greater potency than the standard inhibitor, thiourea. researchgate.net
Kinase Inhibition (e.g., Bruton's Tyrosine Kinase, TGF-β Type I Receptor)
Kinases are a major class of drug targets, and the sulfonamide and tetrahydropyran motifs have been incorporated into kinase inhibitors.
Bruton's Tyrosine Kinase (BTK)
BTK is a crucial enzyme in B-cell receptor signaling. A series of pyranochromenone analogs, which contain a tetrahydropyran-like ring system, have been identified as BTK inhibitors.
| Compound | Structure | BTK Inhibition IC₅₀ (µM) |
| Compound 8 | Pyranochromenone analog | 0.5 - 0.9 |
| Ibrutinib (Standard) | Covalent BTK inhibitor | Not specified in the same study |
Table 2: Inhibitory activity of a pyranochromenone analog against Bruton's Tyrosine Kinase. Data from a study on novel BTK inhibitors. nih.gov
The tetrahydropyran ring in these compounds was observed to fit into a hydrophobic pocket of the enzyme. nih.gov
TGF-β Type I Receptor (ALK5)
The TGF-β signaling pathway is a target for various diseases. A series of compounds were designed as TGF-βR1 inhibitors, with some showing high potency.
| Compound | Structure | TGF-βR1 Inhibition IC₅₀ (nM) |
| Compound 15 | Imidazo[2,1-b] nih.govnih.govmdpi.comthiadiazole derivative | 0.57 |
| Compound 25 | Imidazo[2,1-b] nih.govnih.govmdpi.comthiadiazole derivative | 0.0012 µM (1.2 nM) |
Table 3: Inhibitory activity of representative compounds against TGF-βR1. Data sourced from a review on TGF-βR1 kinase inhibitors. mdpi.com
These studies highlight the potential for sulfonamide-tetrahydropyran structures to be developed as potent and selective kinase inhibitors.
Protease Inhibition (e.g., HIV Protease, Papain-like Protease)
HIV Protease
The development of HIV-1 protease inhibitors has been a cornerstone of antiretroviral therapy. Several potent inhibitors incorporate a tetrahydropyran ring as a P2-ligand.
| Compound | Structure | Kᵢ (pM) | Antiviral IC₅₀ (nM) |
| Inhibitor 4e | Tetrahydrofuro-tetrahydropyran fused ligand | Potent (exact value not specified) | Not improved over related compounds |
| Inhibitor 33 (GRL-0476) | Fused tetrahydropyran–tetrahydrofuran ring | 2.7 | 0.5 |
Table 4: Inhibitory activity of HIV-1 protease inhibitors containing a tetrahydropyran moiety. Data sourced from studies on novel HIV-1 protease inhibitors. nih.govnih.gov
The tetrahydropyran ring in these inhibitors is designed to effectively fill the hydrophobic binding pocket of the enzyme, enhancing interactions. nih.gov
No specific data for the inhibition of Papain-like Protease by tetrahydropyran-sulfonamide compounds was identified in the reviewed literature.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are used in the management of Alzheimer's disease. Sulfonamide derivatives have been investigated for their AChE inhibitory potential.
A study of 4-phthalimidobenzenesulfonamide derivatives showed selective inhibition of AChE over butyrylcholinesterase (BuChE).
| Compound | Structure | AChE Inhibition IC₅₀ (µM) | BuChE Inhibition IC₅₀ (µM) |
| Compound 7 | N,N-diethyl 4-phthalimidobenzenesulfonamide | 1.35 ± 0.08 | > 50 |
| Compound 3 | Ortho-isopropyl N-phenyl-4-phthalimidobenzenesulfonamide | 13.41 ± 0.62 | Not specified in the same context |
Table 5: Cholinesterase inhibitory activity of 4-phthalimidobenzenesulfonamide derivatives. Data from a study on novel AChE and BuChE inhibitors. nih.gov
Another study on sulfonamide chalcones also demonstrated moderate AChE inhibition. nih.gov
| Compound | Structure | AChE Inhibition IC₅₀ (µM) |
| Compound 4a | Sulfonamide chalcone | 56.1 |
| Compound 5a | Sulfonamide chalcone | 56.1 |
Table 6: Acetylcholinesterase inhibitory activity of sulfonamide chalcones. Data sourced from a study on sulfonamide chalcones as BACE1 and cholinesterase inhibitors. nih.gov
These findings indicate that the sulfonamide scaffold is a viable starting point for the design of acetylcholinesterase inhibitors.
Receptor Modulation Studies (e.g., AMPA Receptor Potentiation)
There is no available research data to indicate that this compound acts as a modulator of the AMPA receptor or any other receptor.
Cellular Mechanism of Action Elucidation in Preclinical Cell Lines
No studies detailing the cellular mechanism of action for this compound in any preclinical cell lines have been identified.
Target Engagement and Selectivity Profiling
Information on the target engagement and selectivity profile of this compound is not present in the reviewed scientific resources.
Pharmacokinetic and Adme Research in Preclinical Models
In Vitro Metabolic Stability Assessment (e.g., Human Liver Microsomes)
The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. This is commonly evaluated using human liver microsomes (HLM), which contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes. In a typical assay, the test compound is incubated with HLM in the presence of the cofactor NADPH, and the concentration of the parent compound is monitored over time. pharmaron.com
From this, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. A short half-life and high intrinsic clearance in HLM suggest that the compound is likely to be rapidly metabolized in the liver, leading to poor bioavailability and a short duration of action in vivo. For sulfonamides, metabolism often occurs via N-dealkylation, hydroxylation of alkyl groups, or oxidation of the sulfur atom. msdmanuals.com While specific data for N-methyltetrahydro-2H-pyran-4-sulfonamide is not published, a hypothetical dataset for a related sulfonamide is presented in Table 1 to illustrate the typical output of such an experiment.
Table 1: Hypothetical In Vitro Metabolic Stability of a Tetrahydropyran (B127337) Sulfonamide in Human Liver Microsomes
| Compound | t½ (min) | CLint (µL/min/mg protein) |
| This compound | Data not available | Data not available |
| Reference Sulfonamide A | 45 | 30.8 |
| Reference Sulfonamide B | > 60 | < 10.0 |
Permeability and Transport Studies Across Biological Barriers
The ability of a drug to pass through biological membranes, such as the intestinal epithelium, is crucial for oral absorption. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human intestinal barrier. escholarship.orgmdpi.com The apparent permeability coefficient (Papp) is determined by measuring the rate of transport of a compound from the apical (luminal) to the basolateral (blood) side of the Caco-2 monolayer.
Compounds with a high Papp value are generally predicted to have good intestinal absorption. The efflux ratio (Papp B-A / Papp A-B) is also determined to see if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption. For sulfonamides, permeability can vary widely based on their physicochemical properties, such as lipophilicity and hydrogen bonding capacity. nih.gov A hypothetical Caco-2 permeability assessment is shown in Table 2.
Table 2: Hypothetical Permeability of a Tetrahydropyran Sulfonamide Across Caco-2 Monolayers
| Compound | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| This compound | Data not available | Data not available | Data not available |
| Reference Sulfonamide A | 8.5 | 1.2 | High |
| Reference Sulfonamide B | 0.5 | 5.8 | Low (efflux substrate) |
Physiologically Based Pharmacokinetic (PBPK) Modeling for Preclinical Prediction
PBPK modeling is a computational tool that simulates the ADME of a drug in the body based on its physicochemical properties and in vitro data. By integrating data from metabolic stability and permeability assays, PBPK models can predict the pharmacokinetic profile of a compound in preclinical species and humans. This allows for the early identification of potential pharmacokinetic liabilities and can help in the design of more definitive animal studies. The development of a PBPK model for this compound would require specific in vitro data which is currently unavailable.
Exploration of Structural Modifications for Improved Preclinical Pharmacokinetic Profiles
If initial studies were to reveal suboptimal pharmacokinetic properties for this compound, such as high clearance or low permeability, medicinal chemists would explore structural modifications to address these issues. For example, blocking sites of metabolism by introducing metabolically stable groups (e.g., fluorine) or altering the lipophilicity of the molecule can significantly improve its pharmacokinetic profile. nih.govnih.govnih.gov The tetrahydropyran ring itself is often incorporated into drug candidates to improve properties such as solubility and metabolic stability.
Mechanistic Studies of Metabolite Formation and Disposition
Understanding the metabolic pathways of a drug is essential for identifying potentially active or toxic metabolites. These studies typically involve incubating the compound with liver microsomes or hepatocytes and analyzing the resulting metabolites using high-resolution mass spectrometry. nih.gov For this compound, potential metabolic pathways could include N-demethylation to form tetrahydro-2H-pyran-4-sulfonamide, or hydroxylation on the tetrahydropyran ring. Identifying the specific CYP enzymes responsible for these transformations is also a key part of these studies.
Advanced Analytical Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the complete structural assignment of N-methyltetrahydro-2H-pyran-4-sulfonamide in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the unequivocal assignment of all proton and carbon signals. ipb.pt
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The methyl protons on the nitrogen atom would typically appear as a singlet or a doublet if coupled to the N-H proton. The protons on the tetrahydropyran (B127337) ring would present as complex multiplets due to their diastereotopic nature and coupling with each other. The proton on the sulfonamide nitrogen (N-H) would likely appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would reveal six distinct carbon signals, corresponding to the five carbons of the tetrahydropyran ring and the one carbon of the N-methyl group. The chemical shifts of the ring carbons are influenced by the neighboring oxygen atom and the sulfonamide group. researchgate.net
2D NMR: Advanced techniques are crucial for definitive assignments. ipb.pt
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to trace the connectivity of protons within the tetrahydropyran ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, linking the assigned protons to their respective carbons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds. This is particularly useful for confirming the connection of the sulfonamide group to C4 of the pyran ring and the N-methyl group to the sulfonamide nitrogen.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.6 - 2.8 (s or d) | ~30 - 35 |
| SO₂NH | ~4.5 - 5.5 (br s) | - |
| H-4 | ~3.0 - 3.4 (m) | ~50 - 55 |
| H-2, H-6 (axial) | ~3.3 - 3.5 (m) | ~65 - 70 |
| H-2, H-6 (equatorial) | ~3.9 - 4.1 (m) | ~65 - 70 |
| H-3, H-5 (axial) | ~1.6 - 1.8 (m) | ~30 - 35 |
| H-3, H-5 (equatorial) | ~1.9 - 2.1 (m) | ~30 - 35 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is employed to confirm the molecular weight and investigate the fragmentation pattern of the compound, further corroborating its structure. The molecular formula of this compound is C₆H₁₃NO₃S, corresponding to a molecular weight of 179.24 g/mol . bldpharm.com
Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 180.2. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. mpg.de
Tandem mass spectrometry (MS/MS) provides insight into the molecule's structure through controlled fragmentation. The fragmentation of sulfonamides is well-studied and often involves characteristic losses. nih.gov For this compound, expected fragmentation pathways include:
Cleavage of the S-N bond.
Loss of sulfur dioxide (SO₂).
Fragmentation of the tetrahydropyran ring, such as through a retro-Diels-Alder reaction or loss of small neutral molecules like water or formaldehyde.
Table 2: Potential Fragment Ions in the ESI-MS/MS Spectrum of this compound
| Fragment Description | Proposed Structure / Formula | Predicted m/z |
| [M+H]⁺ | [C₆H₁₄NO₃S]⁺ | 180.2 |
| Loss of methylamine | [C₅H₉O₃S]⁺ | 149.0 |
| Loss of SO₂ | [C₆H₁₄NO]⁺ | 116.1 |
| Tetrahydropyranyl cation | [C₅H₉O]⁺ | 85.1 |
| Cleavage of S-C bond | [CH₄NO₂S]⁺ | 94.0 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies. ripublication.com
The IR spectrum would be expected to display several key absorption bands:
S=O Stretching: The sulfonamide group features two distinct stretching vibrations for the S=O bonds: a strong asymmetric stretch and a strong symmetric stretch. vscht.cz
N-H Stretching: A moderate absorption band corresponding to the N-H bond stretch of the secondary sulfonamide is expected. nih.gov
C-H Stretching: Bands corresponding to the sp³ C-H bonds of the tetrahydropyran ring and the N-methyl group will be visible just below 3000 cm⁻¹. vscht.cz
C-O-C Stretching: The ether linkage within the tetrahydropyran ring will produce a strong C-O-C stretching band in the fingerprint region. vscht.cz
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Sulfonamide (SO₂) | Asymmetric Stretch | ~1350 - 1310 | Strong |
| Sulfonamide (SO₂) | Symmetric Stretch | ~1170 - 1140 | Strong |
| Secondary Amine (N-H) | Stretch | ~3350 - 3250 | Moderate |
| Alkane (C-H) | Stretch | ~2960 - 2850 | Strong |
| Ether (C-O-C) | Stretch | ~1150 - 1070 | Strong |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique can precisely determine the three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. researchgate.net
The analysis would confirm the chair conformation of the tetrahydropyran ring and the geometry around the tetrahedral sulfur center. As this compound is an achiral molecule, it would crystallize in a centrosymmetric space group, and the concept of absolute configuration would not apply. The crystallographic data would serve as the ultimate proof of structure in the solid phase. nih.gov
Chromatographic Methods for Purity Assessment and Isomeric Analysis (e.g., HPLC, SFC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound. bldpharm.com A reversed-phase HPLC method, typically using a C18 column with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate the target compound from starting materials, byproducts, or degradation products. The purity is determined by integrating the peak area of the main component relative to the total area of all observed peaks in the chromatogram.
Supercritical Fluid Chromatography (SFC) can also be used as an orthogonal purification or analytical method, often providing faster separations and using different selectivity mechanisms compared to HPLC.
Stereochemical Analysis Techniques (e.g., Chiral Chromatography)
Stereochemical analysis focuses on the separation and identification of stereoisomers. This compound possesses a plane of symmetry that passes through the pyran oxygen (O1), C4, the sulfur atom, and the nitrogen atom. Due to this internal symmetry, the molecule is achiral and does not have enantiomers. Therefore, analysis by chiral chromatography is not applicable for resolving stereoisomers of the compound itself. nih.gov
Chemical Biology Applications of N Methyltetrahydro 2h Pyran 4 Sulfonamide Scaffolds
Use in Activity-Based Protein Profiling (ABPP)
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems. frontiersin.orgwikipedia.orgnih.govnih.gov An activity-based probe (ABP) typically consists of a recognition element, a reactive group (or "warhead") that covalently modifies the active site of a target enzyme, and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and identification. nih.govnih.govmtoz-biolabs.com
The N-methyltetrahydro-2H-pyran-4-sulfonamide scaffold could serve as a foundation for designing novel ABPs. The sulfonamide functionality, particularly when modified to a sulfonyl fluoride (B91410) or other reactive sulfonyl derivative, can act as an electrophilic warhead to covalently label nucleophilic residues (e.g., serine or threonine) in the active sites of certain enzyme classes, such as serine proteases or hydrolases. frontiersin.org The N-methyltetrahydro-2H-pyran-4-yl portion of the molecule would serve as the recognition element, influencing the probe's selectivity and binding affinity for the target enzyme.
The general workflow for using an this compound-based ABP would involve:
Incubation of the probe with a complex proteome (e.g., cell lysate or living cells).
Covalent labeling of the active target enzyme(s) by the probe's reactive group.
Detection of labeled proteins via the reporter tag, either by in-gel fluorescence scanning (for fluorophore-tagged probes) or by affinity purification and subsequent mass spectrometry-based identification (for biotin-tagged probes). youtube.com
Competitive ABPP experiments could also be performed, where the proteome is pre-incubated with a potential inhibitor before treatment with the ABP. A decrease in probe labeling would indicate that the inhibitor binds to the same site as the probe, allowing for the assessment of inhibitor potency and selectivity.
Conjugation Strategies for Target Visualization or Modulation
The this compound scaffold can be chemically modified to enable conjugation to other molecules for applications in target visualization and modulation. These conjugation strategies are crucial for developing advanced research tools and potential therapeutic agents.
Conjugation to Fluorophores: For target visualization, the scaffold can be linked to a fluorescent dye. The synthesis would involve introducing a functional group suitable for conjugation, such as an amine, carboxylic acid, alkyne, or azide, onto the tetrahydropyran (B127337) ring or the sulfonamide nitrogen. This functionalized scaffold could then be coupled to a fluorophore using standard bioconjugation techniques, such as amide bond formation or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). nih.govresearchgate.net
Conjugation to Biotin: For applications such as affinity purification of target proteins, the scaffold can be conjugated to biotin. Biotinylation of sulfonamide-based inhibitors has been shown to be a viable strategy for studying their interactions with target enzymes like carbonic anhydrase and biotin protein ligase. nih.govacs.orgacs.orgsahmri.org.aunih.gov The strong and specific interaction between biotin and streptavidin allows for the efficient capture and isolation of protein targets that have been labeled with the biotinylated probe.
Table 2: Common Conjugation Strategies in Chemical Biology
| Strategy | Reactive Groups | Linkage Formed | Common Applications |
| Amide Coupling | Amine, Carboxylic Acid | Amide Bond | Linking to proteins, peptides, fluorophores |
| Click Chemistry | Alkyne, Azide | Triazole Ring | Bioconjugation, probe synthesis |
| Thiol-Maleimide | Thiol, Maleimide | Thioether Bond | Labeling cysteine residues in proteins |
These established conjugation methods could be readily applied to derivatives of this compound, enabling the creation of a diverse range of chemical tools.
Applications in the Development of Research Tools for Drug Discovery
The this compound scaffold represents a valuable starting point for the development of research tools in drug discovery. Its sp³-rich tetrahydropyran core is a desirable feature in modern drug design, often contributing to improved solubility and metabolic stability compared to flat, aromatic structures. nih.govnih.gov
Fragment-Based Drug Discovery (FBDD): The relatively small size and molecular complexity of this compound make it an attractive candidate for fragment-based screening. In FBDD, low-molecular-weight compounds (fragments) are screened for weak binding to a biological target. Hits from this initial screen are then optimized and grown into more potent lead compounds.
Scaffold for Library Synthesis: The tetrahydropyran ring can be functionalized at various positions to generate a library of diverse compounds. nih.gov For example, the synthesis of 4-aminotetrahydropyran (B1267664) scaffolds has been demonstrated as a platform for creating sp³-rich molecules for drug discovery libraries. nih.gov By systematically modifying the substituents on the tetrahydropyran ring and the sulfonamide nitrogen of the this compound scaffold, a chemical library can be constructed and screened against various biological targets to identify novel hits. bham.ac.uk
Development of Selective Inhibitors: By leveraging the principles of rational drug design and structure-activity relationship (SAR) studies, the this compound scaffold can be optimized to generate potent and selective inhibitors for specific enzyme targets. For instance, the sulfonamide moiety is a known pharmacophore for carbonic anhydrase inhibitors, and modifications to the tetrahydropyran ring could be used to achieve selectivity for different carbonic anhydrase isoforms.
Future Directions and Emerging Research Avenues in N Methyltetrahydro 2h Pyran 4 Sulfonamide Research
Exploration of Emerging Synthetic Methodologies and Automation in Compound Library Generation.
The synthesis of complex molecules like N-methyltetrahydro-2H-pyran-4-sulfonamide is moving beyond traditional batch chemistry towards more efficient and automated approaches. Modern drug discovery demands the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR) effectively.
Emerging Synthetic Methods:
Recent years have seen the development of novel synthetic methods for sulfonamides that offer milder conditions, broader substrate scope, and higher efficiency. york.ac.ukthieme-connect.com These include:
C-H Functionalization: Direct C-H sulfonamidation is a powerful tool that avoids the need for pre-functionalized starting materials, making the synthesis more atom-economical.
Flow Chemistry: The use of flow reactors allows for precise control over reaction parameters, enhanced safety, and the ability to perform multi-step syntheses in a continuous, automated fashion. acs.orgscilit.com This technology is particularly well-suited for the generation of heterocyclic compound libraries. acs.orgscilit.com
Novel Catalytic Systems: The development of new catalysts, including metal-free options, is enabling the synthesis of sulfonamides under more environmentally friendly conditions. nih.gov For cyclic sulfonamides, ring expansion strategies and cascade reactions are providing access to previously inaccessible molecular architectures. york.ac.uk
Automation and Compound Library Generation:
The creation of diverse libraries of compounds related to this compound is crucial for identifying lead candidates. Automation plays a pivotal role in this process. nih.govnih.gov Automated synthesis platforms can perform reactions, purifications, and analyses with minimal human intervention, significantly accelerating the drug discovery timeline. nih.gov By systematically modifying the core structure of this compound—for instance, by altering the substitution on the pyran ring or the methyl group on the sulfonamide—researchers can generate large libraries of analogs. researchgate.net This high-throughput synthesis, coupled with high-throughput screening, allows for a rapid exploration of the chemical space around the lead compound. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization.
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. researchgate.net These computational tools can be instrumental in the design and optimization of this compound derivatives.
AI in Compound Design:
Generative AI models can design entirely new molecules with desired properties. youtube.com By training these models on large databases of known active compounds, it is possible to generate novel structures that are predicted to have high affinity and selectivity for a specific biological target. For this compound, AI could be used to design derivatives with improved potency, reduced off-target effects, and better pharmacokinetic profiles.
ML in Compound Optimization:
Machine learning models can predict the physicochemical properties, biological activity, and potential toxicity of compounds. nih.govnih.gov This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov For example, a quantitative structure-activity relationship (QSAR) model could be developed for a series of this compound analogs to identify the key structural features that contribute to their biological activity. This data-driven approach can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. nih.gov
Rational Design Approaches for Multi-Targeted Agents.
The "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. nih.gov The sulfonamide scaffold is a versatile platform for the development of multi-target agents, and this compound could serve as a starting point for such endeavors. nih.govresearchgate.net
Designing for Polypharmacology:
By carefully modifying the structure of this compound, it may be possible to design compounds that interact with multiple, disease-relevant targets. nih.govnih.gov This approach, known as polypharmacology, can lead to enhanced therapeutic efficacy and a reduced likelihood of developing drug resistance. For instance, a derivative could be designed to inhibit two different enzymes in a cancer signaling pathway or to target both an enzyme and a receptor involved in an inflammatory process.
Below is a table outlining a hypothetical rational design strategy for multi-targeted agents based on the this compound scaffold.
| Target Class 1 | Target Class 2 | Design Rationale | Potential Therapeutic Area |
| Kinase Inhibitor | Ion Channel Modulator | Incorporate structural motifs known to bind to the ATP-binding site of a specific kinase while modifying the tetrahydropyran (B127337) ring to interact with an ion channel. | Oncology |
| GPCR Agonist | Enzyme Inhibitor | Modify the N-methyl group and pyran substituents to achieve agonism at a G-protein coupled receptor, while the sulfonamide moiety targets a related enzyme. | Metabolic Diseases |
| Protease Inhibitor | Protein-Protein Interaction Stabilizer | Design modifications to the core structure to fit into the active site of a protease, with peripheral groups that can stabilize a therapeutically relevant protein-protein interaction. | Infectious Diseases |
Expansion into Novel Biological Pathways and Disease Areas.
While the initial therapeutic focus for a new compound might be narrow, its full potential may lie in previously unexplored biological pathways and disease areas. The structural motifs present in this compound—the tetrahydropyran ring and the sulfonamide group—are found in a wide range of biologically active molecules, suggesting a broad potential for this compound and its derivatives. colab.wsauctoresonline.org
Exploring New Targets:
Systematic screening of this compound and its analogs against a wide range of biological targets can uncover unexpected activities. auctoresonline.org This could include enzymes, receptors, and ion channels that have not been traditionally associated with sulfonamide-containing drugs. The tetrahydropyran moiety, for example, is a feature of various natural products with diverse biological activities. auctoresonline.org
Investigating Novel Disease Indications:
The discovery of new biological activities can open up opportunities for repurposing this compound for new therapeutic applications. researchgate.net For example, a compound initially investigated for its anti-inflammatory properties might be found to have neuroprotective effects, leading to its evaluation in models of neurodegenerative diseases. The broad biological activities of sulfonamides, including anticancer, antiviral, and anti-inflammatory effects, provide a strong rationale for exploring the potential of this compound in these and other areas. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-methyltetrahydro-2H-pyran-4-sulfonamide from sulfonyl chloride precursors?
- Methodological Answer : The synthesis typically involves reacting tetrahydro-2H-pyran-4-sulfonyl chloride (CAS: 627-59-8) with methylamine under controlled conditions. Key parameters include:
- Solvent : Use anhydrous dichloromethane or THF to minimize hydrolysis of the sulfonyl chloride .
- Temperature : Maintain 0–5°C during initial mixing to control exothermic reactions, followed by gradual warming to room temperature .
- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to methylamine ensures complete conversion. Excess amine can be neutralized with dilute HCl .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water yields high-purity product .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : The methyl group on the sulfonamide nitrogen appears as a singlet at δ 2.8–3.0 ppm. The tetrahydropyran ring protons exhibit distinct splitting patterns: axial protons at δ 3.4–3.6 ppm (multiplet) and equatorial protons at δ 1.6–1.8 ppm .
- IR : Key peaks include S=O stretching at 1150–1250 cm⁻¹ and N–H bending (if present) at 1550–1600 cm⁻¹ .
Q. What strategies mitigate hygroscopicity issues during storage of sulfonamide intermediates?
- Methodological Answer :
- Desiccants : Store compounds in vacuum-sealed containers with molecular sieves (3Å) or silica gel .
- Inert Atmosphere : Use argon or nitrogen gas to prevent moisture absorption during handling .
- Derivatization : Convert hygroscopic intermediates to stable crystalline salts (e.g., sodium or potassium sulfonates) .
Advanced Research Questions
Q. How can computational methods resolve discrepancies between predicted and observed bioactivity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., antimicrobial enzymes). Compare binding poses with experimental IC₅₀ values to refine force field parameters .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of ligand-protein complexes. Analyze RMSD and hydrogen-bonding networks to explain activity outliers .
Q. What analytical challenges arise in characterizing deuterated analogs of this compound, and how are they addressed?
- Methodological Answer :
- Isotopic Purity : Use LC-MS with high-resolution Q-TOF to confirm deuterium incorporation (>98% isotopic enrichment). Monitor for proton-deuterium exchange artifacts during sample preparation .
- NMR : ²H NMR or ¹H-¹³C HSQC can differentiate deuterated positions. Suppress residual proton signals using presaturation .
Q. How does regioselectivity in N-alkylation reactions of sulfonamides influence downstream pharmacological properties?
- Methodological Answer :
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) or benzyl groups to direct alkylation to the sulfonamide nitrogen. Deprotect with TFA or hydrogenolysis post-reaction .
- Kinetic Control : Use bulky electrophiles (e.g., 2-iodopropane) to favor N-alkylation over O-alkylation. Monitor reaction progress via TLC with UV visualization .
Data Contradiction Analysis
Q. How to reconcile conflicting crystallographic and computational data on the conformation of the tetrahydropyran ring in sulfonamide derivatives?
- Methodological Answer :
- X-ray vs. DFT : Compare experimental crystal structures (CCDC deposition codes) with DFT-optimized geometries (B3LYP/6-31G*). Discrepancies often arise from crystal packing forces or solvent effects absent in simulations .
- Torsion Angle Analysis : Calculate ring puckering parameters (Cremer-Pople) for both datasets. Adjust computational models to include implicit solvent (e.g., PCM) for better agreement .
Method Optimization
Q. What purification techniques are most effective for isolating sulfonamide byproducts from multicomponent reactions?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate sulfonamides from unreacted amines or halides .
- Ion-Exchange Chromatography : For charged byproducts, employ Dowex resin (Na⁺ form) to retain sulfonic acids while eluting neutral sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
